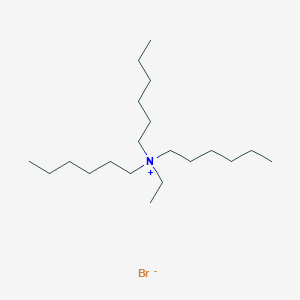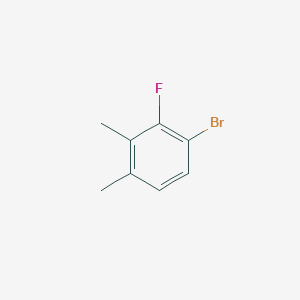
2-Heptylpropane-1,1,3,3-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptylpropane-1,1,3,3-tetrol is an organic compound with the molecular formula C10H22O4 It is a tetrol, meaning it contains four hydroxyl groups (-OH) attached to its carbon backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylpropane-1,1,3,3-tetrol typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor, followed by hydroxylation to introduce the hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: 2-Heptylpropane-1,1,3,3-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid, while reduction could produce heptanol.
科学的研究の応用
2-Heptylpropane-1,1,3,3-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and surfactants.
作用機序
The mechanism by which 2-Heptylpropane-1,1,3,3-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, enzymes, and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, making the compound valuable for research in drug development and molecular biology.
類似化合物との比較
1,1,2,3-Propanetetrol: Another tetrol with a different carbon backbone.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a sweetener.
1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol: A tetrol with phenyl groups attached to the carbon backbone.
Uniqueness: 2-Heptylpropane-1,1,3,3-tetrol is unique due to its heptyl side chain, which imparts distinct physical and chemical properties
特性
CAS番号 |
101849-21-2 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-heptylpropane-1,1,3,3-tetrol |
InChI |
InChI=1S/C10H22O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8-14H,2-7H2,1H3 |
InChIキー |
BQFPILSQQXACLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(O)O)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


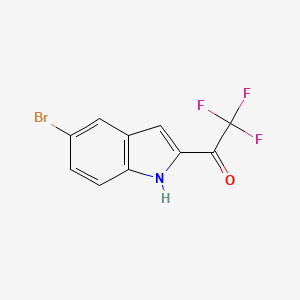
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
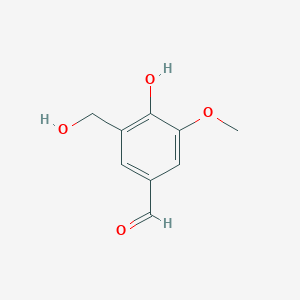
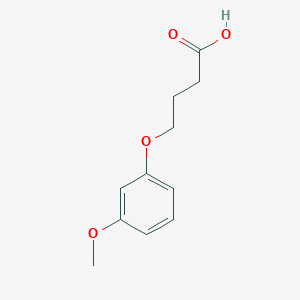
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
